molecular formula C17H19F5N2O2 B2396094 2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine CAS No. 2379987-41-2

2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine

Cat. No.: B2396094
CAS No.: 2379987-41-2
M. Wt: 378.343
InChI Key: HNIHLPARXXNGEK-UHFFFAOYSA-N
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Description

2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique molecular structure This compound features a difluorocyclobutyl ring, a trifluoromethyl-substituted pyridine, and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the Difluorocyclobutyl Ring: This step involves the cyclization of a suitable precursor under specific conditions to form the difluorocyclobutyl ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.

    Coupling with Piperidinyl Methanone: The final step involves coupling the difluorocyclobutyl and trifluoromethyl-substituted pyridine intermediates with piperidinyl methanone under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3,3-difluorocyclobutanecarbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine is unique due to its combination of a difluorocyclobutyl ring, a trifluoromethyl-substituted pyridine, and a piperidinyl methanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F5N2O2/c18-16(19)8-12(9-16)15(25)24-6-3-11(4-7-24)10-26-14-13(17(20,21)22)2-1-5-23-14/h1-2,5,11-12H,3-4,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIHLPARXXNGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=CC=N2)C(F)(F)F)C(=O)C3CC(C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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